molecular formula C22H17ClN4O3S B2786559 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 922689-72-3

2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2786559
CAS RN: 922689-72-3
M. Wt: 452.91
InChI Key: BLXIIXZYKYLLQW-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They have been found to exhibit anti-tubercular properties, with some derivatives showing better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives can be complex, involving multiple steps and various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific structure of the compound. These properties can be analyzed using various techniques such as melting point determination, solubility testing, and spectral analysis .

Future Directions

The future research directions in this field could involve the synthesis of new benzothiazole derivatives with improved anti-tubercular activity, as well as further studies to understand their mechanism of action .

properties

IUPAC Name

2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3S/c1-13-8-19-20(9-14(13)2)31-22(25-19)26(12-15-4-3-7-24-11-15)21(28)17-10-16(27(29)30)5-6-18(17)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXIIXZYKYLLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide

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